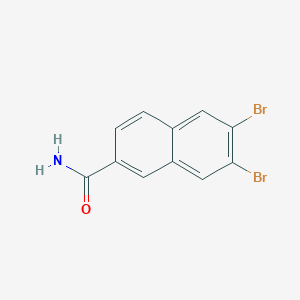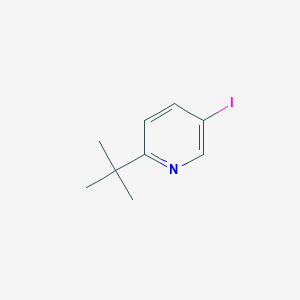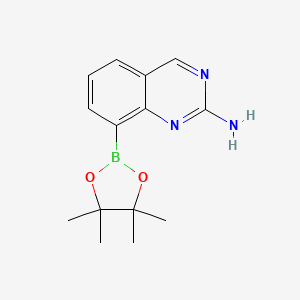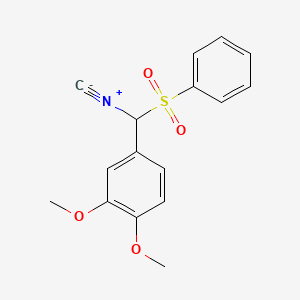
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene is an organic compound that features a unique combination of functional groups, including an isocyano group, a phenylsulfonyl group, and a dimethoxybenzene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene typically involves multiple steps:
Formation of the Dimethoxybenzene Core: The starting material, 1,2-dimethoxybenzene, is prepared through methylation of catechol.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Isocyano Group: The isocyano group is introduced through a reaction with an isocyanide reagent, such as tert-butyl isocyanide, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学的研究の応用
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through multicomponent reactions.
Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, especially in investigating enzyme mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene involves its interaction with molecular targets through its functional groups. The isocyano group can coordinate with metal ions, while the phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene: shares similarities with other isocyanide-containing compounds, such as tert-butyl isocyanide and phenyl isocyanide.
Phenylsulfonyl derivatives: Compounds like phenylsulfonyl chloride and phenylsulfonyl hydrazide have similar sulfonyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications. Its ability to participate in multicomponent reactions and its potential as a scaffold for drug design make it a valuable compound in both research and industry.
特性
分子式 |
C16H15NO4S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
4-[benzenesulfonyl(isocyano)methyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C16H15NO4S/c1-17-16(22(18,19)13-7-5-4-6-8-13)12-9-10-14(20-2)15(11-12)21-3/h4-11,16H,2-3H3 |
InChIキー |
JOYVNBKLXUBSJU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C([N+]#[C-])S(=O)(=O)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


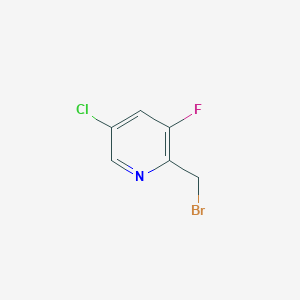
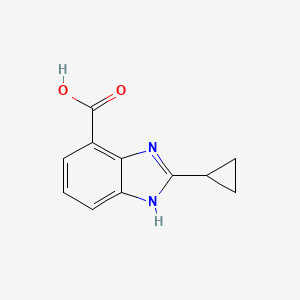

![(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13654995.png)
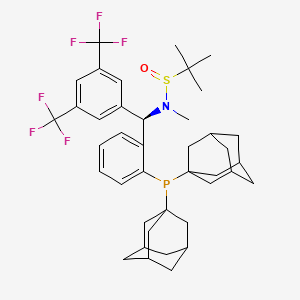
![3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13655017.png)

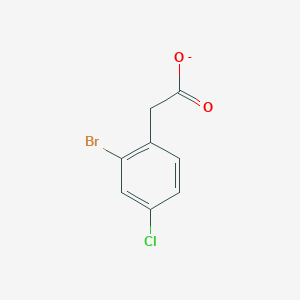
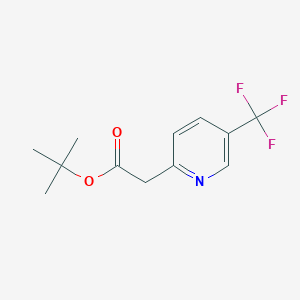
![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
